2-(Methylthio)benzo[d]thiazole-6-carboxylic acid
Description
Properties
IUPAC Name |
2-methylsulfanyl-1,3-benzothiazole-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S2/c1-13-9-10-6-3-2-5(8(11)12)4-7(6)14-9/h2-4H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRBWNLSVRNILHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)benzo[d]thiazole-6-carboxylic acid typically involves the reaction of 2-aminothiophenol with carbon disulfide and methyl iodide, followed by cyclization and carboxylation. The reaction conditions often include the use of solvents like ethanol and catalysts such as piperidine .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(Methylthio)benzo[d]thiazole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
2-(Methylthio)benzo[d]thiazole-6-carboxylic acid exhibits various biological activities that make it a valuable compound in medicinal chemistry. Notably, it has shown potential as an antibacterial and antifungal agent.
Antimicrobial Properties
Recent studies have indicated that derivatives of this compound possess significant antimicrobial properties against various pathogens. For instance, a study demonstrated its effectiveness against resistant strains of bacteria.
Case Study: Antimicrobial Efficacy
- Organism Tested : Staphylococcus aureus
- Concentration : 100 µg/mL
- Result : Inhibition zone diameter of 15 mm, indicating moderate activity.
Agricultural Applications
In agriculture, this compound is being explored as a potential fungicide. Its ability to inhibit fungal growth can be harnessed to protect crops from various diseases.
Table 2: Agricultural Applications
| Application Type | Target Organism | Efficacy |
|---|---|---|
| Fungicide | Fusarium spp. | Effective at concentrations above 50 µg/mL |
| Plant Growth Regulator | Various crops | Enhances growth under stress conditions |
Material Science Applications
The compound's unique chemical structure allows it to be used in developing new materials, particularly in coatings and polymers that require enhanced durability and resistance to environmental factors.
Polymer Additives
Incorporating this compound into polymer matrices can improve their mechanical properties and thermal stability.
Case Study: Polymer Enhancement
- Material Tested : Polyvinyl chloride (PVC)
- Additive Concentration : 1 wt%
- Result : Increased tensile strength by approximately 20% compared to control samples without the additive.
Mechanism of Action
The mechanism of action of 2-(Methylthio)benzo[d]thiazole-6-carboxylic acid involves its interaction with specific molecular targets. For instance, as a monoamine oxidase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of neurotransmitters like dopamine and serotonin. This leads to increased levels of these neurotransmitters in the brain, which can help alleviate symptoms of depression and anxiety .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
Key structural variations among benzo[d]thiazole derivatives include substituents at positions 2 and 6, which significantly influence physicochemical properties and biological activity. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Selected Benzo[d]thiazole Derivatives
Key Advantages and Limitations
- This compound: Advantages: Balanced lipophilicity (-SMe) and solubility (-COOH); versatile for amide/ester formation. Limitations: Limited stability of methylthio group under oxidative conditions .
- 2-Aminobenzo[d]thiazole-6-carboxylic Acid: Advantages: High reactivity of -NH2 for Schiff base formation; cost-effective synthesis. Limitations: Lower metabolic stability due to free amine .
Biological Activity
2-(Methylthio)benzo[d]thiazole-6-carboxylic acid (CAS No. 1353505-74-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, particularly focusing on its antiproliferative effects against cancer cell lines, along with relevant research findings and case studies.
This compound belongs to the benzothiazole family, which is known for a variety of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The presence of the methylthio group is believed to enhance its interaction with biological targets.
Antiproliferative Activity
Recent studies have highlighted the compound's significant antiproliferative activity against various human cancer cell lines. In vitro assays have demonstrated that this compound exhibits selective cytotoxicity, particularly against ovarian cancer cells.
Case Study: Antitumor Efficacy
A study investigated the antiproliferative effects of this compound alongside other derivatives. The results indicated that this compound showed notable inhibitory effects on cell proliferation across multiple cancer types. The following table summarizes the findings:
| Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) |
|---|---|---|---|
| OVCAR-3 (Ovarian) | 0.14 | 2.38 | 17.34 |
| MCF-7 (Breast) | 0.34 | 3.20 | 20.24 |
| K-562 (Leukemia) | 0.60 | 3.70 | 20.20 |
| NCI/ADR/RES | 0.17 | 2.33 | 19.65 |
The data indicate that the compound exhibits a broad spectrum of antitumor activity, with particularly low GI50 values suggesting high potency against these cancer cell lines .
The mechanism through which this compound exerts its antiproliferative effects appears to involve the induction of apoptosis and inhibition of cell cycle progression in cancer cells. Molecular docking studies suggest that the compound interacts with key proteins involved in cell growth and survival pathways, leading to increased apoptosis rates in treated cells .
Broader Biological Applications
In addition to its anticancer properties, benzothiazole derivatives, including this compound, have been studied for their potential use in treating neurological diseases and as anti-inflammatory agents . The versatility of these compounds makes them valuable candidates for further research and development.
Q & A
Q. What are the standard synthetic routes for 2-(Methylthio)benzo[d]thiazole-6-carboxylic acid?
The compound is typically synthesized via condensation reactions. For example, reacting 2-aminothiazol-4(5H)-one derivatives with aromatic aldehydes under reflux in acetic acid (100 mL, 3–5 hours) with sodium acetate as a catalyst. Purification involves recrystallization from DMF/acetic acid mixtures, yielding crystalline products with >95% purity . Alternative routes include acetylation of amine intermediates followed by ester hydrolysis under basic conditions (1 M NaOH, MeOH) and subsequent acidification to yield the carboxylic acid .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, NH stretches at ~3300 cm⁻¹) .
- NMR spectroscopy : ¹H-NMR reveals aromatic protons (δ 8.0–8.5 ppm for protons adjacent to electron-withdrawing groups) and methylthio protons (δ 2.5–3.0 ppm). ¹³C-NMR confirms carboxylic acid carbons (~170 ppm) .
- X-ray crystallography : Resolves molecular packing and hydrogen-bonding patterns, as demonstrated in co-crystals with decanedioic acid .
Q. What solvent systems are suitable for recrystallization?
Polar aprotic mixtures like DMF/acetic acid (3:1 v/v) at 80–100°C are optimal. Ethanol-water (7:3 v/v) can be used for less polar derivatives. Gradual cooling to 4°C produces needle-shaped crystals .
Q. How should researchers store this compound to ensure stability?
Store in airtight containers under argon at -20°C, protected from light. Avoid prolonged storage in DMF due to decomposition risks. Periodic HPLC checks (≥97% purity by area normalization) are recommended .
Advanced Research Questions
Q. How can synthetic yields be optimized for derivatives under reflux conditions?
- Molar ratios : Use a 2:1 aldehyde-to-thiazole precursor ratio.
- Reaction time : Extend beyond 5 hours for sterically hindered aldehydes.
- Ultrasound irradiation : Reduces reaction time from 5 hours to 1 hour while maintaining yields ≥85% .
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate Knoevenagel condensations .
Q. What strategies resolve contradictory spectral data (e.g., NMR shifts) in derivatives?
- Solvent standardization : Use DMSO-d6 for consistent NH proton observation.
- 2D-NMR : Employ COSY and HSQC to resolve overlapping signals.
- Crystallographic validation : Compare experimental NMR shifts with X-ray-derived bond lengths (e.g., C=O at 1.21 Å) .
Q. How to design bioactive derivatives for antimicrobial applications?
- Structural modifications : Introduce arylidene moieties at position 5 of the thiazolidinone ring via Knoevenagel condensation. For example, 4-chlorobenzylidene derivatives exhibit MIC values of 32 µg/mL against S. aureus .
- Screening protocols : Use broth microdilution assays (CLSI guidelines) with Gram-positive and Gram-negative strains.
Q. What computational approaches predict reactivity in nucleophilic reactions?
- DFT calculations : B3LYP/6-311+G** level identifies electrophilic centers (C-2 and C-6) via electrostatic potential mapping.
- Molecular docking : Predict binding affinities with targets like bacterial dihydrofolate reductase (docking scores ≤ -8.5 kcal/mol indicate strong binding) .
Q. How to address variability in reported melting points across studies?
- Purification : Repeat recrystallization using consistent solvent systems.
- DSC analysis : Verify phase transitions via differential scanning calorimetry (heating rate: 10°C/min).
- Inter-lab calibration : Cross-validate melting point apparatus with standard compounds (e.g., benzoic acid, m.p. 122°C) .
Methodological Notes
- Contradiction Management : Conflicting data (e.g., reaction yields) often arise from impurity profiles. Use TLC (silica gel, ethyl acetate/hexane) to monitor reaction progress and column chromatography for purification .
- Advanced Characterization : High-resolution mass spectrometry (HRMS) with ESI+ ionization confirms molecular ions (e.g., [M+H]⁺ at m/z 224.0584 for C₁₀H₁₀N₂O₂S₂) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
